molecular formula C14H26N2S B1512876 11-(1H-Imidazol-1-yl)undecane-1-thiol CAS No. 459453-56-6

11-(1H-Imidazol-1-yl)undecane-1-thiol

Cat. No.: B1512876
CAS No.: 459453-56-6
M. Wt: 254.44 g/mol
InChI Key: QBAITUUPZOBZFD-UHFFFAOYSA-N
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Description

11-(1H-Imidazol-1-yl)undecane-1-thiol is a chemical compound characterized by a long alkane chain with an imidazole ring attached to one end and a thiol group at the other end

Synthetic Routes and Reaction Conditions:

  • Imidazole Synthesis: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.

  • Thiol Group Addition: The thiol group can be introduced by reacting the imidazole derivative with 1-undecene-1-thiol under suitable conditions, such as using a catalyst like palladium on carbon (Pd/C) and hydrogen gas (H₂) for hydrogenation.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Types of Reactions:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The imidazole ring can undergo reduction reactions under specific conditions.

  • Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂).

  • Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Using nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

  • Disulfides: Formed from the oxidation of the thiol group.

  • Sulfonic Acids: Formed from further oxidation of disulfides.

  • Reduced Imidazoles: Formed from the reduction of the imidazole ring.

Biochemical Analysis

Biochemical Properties

1-(11-Mercaptoundecyl)imidazole plays a crucial role in biochemical reactions due to its ability to bind metal ions and interact with various biomolecules. The thiol group in the compound allows it to form strong bonds with metal ions, making it useful in the formation of self-assembled monolayers (SAMs) on metal surfaces . This property is particularly valuable in the study of metalloproteins and enzymes that require metal cofactors for their activity. For instance, 1-(11-Mercaptoundecyl)imidazole can interact with cytochrome C, a heme protein involved in electron transport . The imidazole ring can also participate in hydrogen bonding and π-π interactions, further expanding its range of biochemical interactions.

Cellular Effects

1-(11-Mercaptoundecyl)imidazole has been shown to influence various cellular processes. Its ability to bind metal ions and form SAMs can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cytochrome C can impact the electron transport chain, a critical component of cellular respiration . Additionally, the presence of the imidazole ring allows the compound to interact with nucleic acids and proteins, potentially influencing gene expression and protein function.

Molecular Mechanism

The molecular mechanism of 1-(11-Mercaptoundecyl)imidazole involves its ability to bind to metal ions and form stable complexes. This binding can inhibit or activate enzymes that require metal cofactors. For example, the compound can inhibit metalloproteases by binding to the active site metal ion, preventing substrate access . Additionally, the imidazole ring can interact with amino acid residues in enzyme active sites, further modulating enzyme activity. These interactions can lead to changes in gene expression and cellular function, highlighting the compound’s potential as a biochemical tool.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(11-Mercaptoundecyl)imidazole can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to oxidation of the thiol group . This oxidation can reduce the compound’s ability to bind metal ions and form SAMs, potentially altering its biochemical effects. Long-term studies have shown that the compound can have sustained effects on cellular function, but these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of 1-(11-Mercaptoundecyl)imidazole in animal models vary with dosage. At low doses, the compound can enhance cellular function by facilitating metal ion transport and enzyme activity . At high doses, the compound can exhibit toxic effects, such as oxidative stress and cell death. These adverse effects are likely due to the compound’s ability to disrupt metal ion homeostasis and generate reactive oxygen species. Therefore, careful dosage optimization is necessary to maximize the compound’s beneficial effects while minimizing toxicity.

Metabolic Pathways

1-(11-Mercaptoundecyl)imidazole is involved in several metabolic pathways, primarily those related to metal ion metabolism. The compound can interact with enzymes such as metallothioneins, which are involved in metal ion detoxification and homeostasis . Additionally, the imidazole ring can participate in redox reactions, influencing the overall metabolic flux and metabolite levels in cells. These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism.

Transport and Distribution

Within cells and tissues, 1-(11-Mercaptoundecyl)imidazole is transported and distributed through interactions with transporters and binding proteins. The compound’s thiol group allows it to bind to metal ion transporters, facilitating its uptake and distribution . Additionally, the imidazole ring can interact with binding proteins, influencing the compound’s localization and accumulation in specific cellular compartments. These interactions are crucial for the compound’s biochemical effects and highlight its potential as a tool for studying metal ion transport and distribution.

Subcellular Localization

The subcellular localization of 1-(11-Mercaptoundecyl)imidazole is influenced by its chemical properties and interactions with biomolecules. The compound can localize to specific cellular compartments, such as the mitochondria, where it can interact with cytochrome C and other metalloproteins . Additionally, the imidazole ring can participate in post-translational modifications, directing the compound to specific organelles. These localization patterns are essential for the compound’s activity and function, highlighting its potential as a biochemical tool for studying subcellular processes.

Scientific Research Applications

Chemistry: 11-(1H-Imidazol-1-yl)undecane-1-thiol is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: Medicine: It may be explored for its antimicrobial properties, as imidazole derivatives are known to exhibit such activities. Industry: The compound can be used in the development of new materials, such as coatings or adhesives, due to its unique chemical structure.

Comparison with Similar Compounds

  • Methyl 4-(1H-imidazol-1-yl)benzoate: Another imidazole derivative used in chemical synthesis.

  • 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: A compound with a similar imidazole structure.

Uniqueness: 11-(1H-Imidazol-1-yl)undecane-1-thiol is unique due to its long alkane chain, which provides flexibility and potential for further functionalization. This structural feature distinguishes it from other imidazole derivatives, which typically have shorter alkyl chains or different substituents.

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Properties

IUPAC Name

11-imidazol-1-ylundecane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2S/c17-13-9-7-5-3-1-2-4-6-8-11-16-12-10-15-14-16/h10,12,14,17H,1-9,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBAITUUPZOBZFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)CCCCCCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746412
Record name 11-(1H-Imidazol-1-yl)undecane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459453-56-6
Record name 11-(1H-Imidazol-1-yl)undecane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 459453-56-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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